2-Oxohexanoic acid (CAS: 2492-75-3), also known as alpha-ketocaproic acid, is a six-carbon straight-chain alpha-keto acid. In industrial and clinical procurement, it is primarily sourced as an obligate precursor for the biocatalytic synthesis of the non-canonical amino acid L-norleucine and as a highly specific substrate for diagnostic enzymatic assays. Unlike shorter-chain or branched alpha-keto acids, its specific carbon chain length and lack of branching dictate its unique binding affinity in the active sites of engineered omega-transaminases, branched-chain aminotransferases (BCATs), and sperm-specific lactate dehydrogenase (LDH-C4). Procurement decisions typically hinge on its purity, as precise substrate concentrations are critical for achieving high enantiomeric excess in asymmetric synthesis and avoiding background interference in clinical diagnostics [1].
Substituting 2-oxohexanoic acid with closely related analogs, such as 2-oxopentanoic acid (alpha-ketovaleric acid) or branched isomers like 2-oxoisocaproic acid, fundamentally alters downstream product identity and assay viability. In biocatalysis, using a five-carbon or branched precursor yields L-norvaline or L-leucine, respectively, failing to produce the target L-norleucine required for specific peptide therapeutics. In clinical diagnostics, substituting 2-oxohexanoic acid with standard ubiquitous substrates like pyruvate eliminates assay specificity, as ubiquitous lactate dehydrogenase isoenzymes (LDH-1 and LDH-5) will readily consume pyruvate, masking the activity of the target LDH-C4 biomarker. Furthermore, branched-chain analogs exhibit severe substrate inhibition at low millimolar concentrations in aminotransferase assays, disrupting process kinetics and rendering them unsuitable as direct kinetic substitutes [1].
In the clinical quantification of LDH-C4 (a biomarker for male fertility), 2-oxohexanoic acid serves as the exclusive substrate. Assays utilizing 2-oxohexanoate demonstrate an apparent Km of 11.2 mmol/L for LDH-C4, producing hydroxyhexanoate. Crucially, ubiquitous lactate dehydrogenase isoenzymes LDH-1 and LDH-5 exhibit zero activity toward 2-oxohexanoate. In contrast, standard substrates like pyruvate are rapidly consumed by all LDH isoenzymes, making them useless for selective LDH-C4 quantification in seminal plasma [1].
| Evidence Dimension | Enzyme Isoenzyme Specificity (LDH-C4 vs LDH-1/5) |
| Target Compound Data | 2-Oxohexanoic acid: Exclusively utilized by LDH-C4 (Km = 11.2 mmol/L) |
| Comparator Or Baseline | Pyruvate: Consumed indiscriminately by LDH-1, LDH-5, and LDH-C4 |
| Quantified Difference | 100% selectivity for LDH-C4 over LDH-1/5 with 2-oxohexanoic acid |
| Conditions | Bichromatic spectrophotometric assay of human seminal plasma |
Procuring 2-oxohexanoic acid is mandatory for formulating selective LDH-C4 diagnostic kits, as standard LDH substrates cannot differentiate between sperm-specific and ubiquitous isoenzymes.
2-Oxohexanoic acid is the direct precursor for the asymmetric synthesis of L-norleucine via engineered omega-transaminases. Using the L57A transaminase variant, 100 mM of 2-oxohexanoic acid achieves 99.1% conversion and >99.9% enantiomeric excess (ee) of L-norleucine within 2 hours. The engineered enzyme exhibits a 39-fold increase in activity for 2-oxohexanoic acid compared to the wild-type baseline. Substituting with 2-oxopentanoic acid yields a different product (L-norvaline) and exhibits different binding kinetics, confirming that 2-oxohexanoic acid cannot be substituted when L-norleucine is the target [1].
| Evidence Dimension | Product Identity and Conversion Rate |
| Target Compound Data | 2-Oxohexanoic acid: Yields L-norleucine (>99.1% conversion, >99.9% ee) |
| Comparator Or Baseline | 2-Oxopentanoic acid: Yields 5-carbon L-norvaline |
| Quantified Difference | Exclusive generation of 6-carbon L-norleucine vs 5-carbon analog |
| Conditions | 100 mM substrate, 200 mM isopropylamine, engineered L57A omega-transaminase, 2h reaction |
Buyers manufacturing L-norleucine for peptide therapeutics must procure this exact 6-carbon keto acid to ensure correct product identity and >99.9% enantiomeric purity.
In multi-enzyme cascades utilizing L-amino acid oxidase (hcLAAO4) for co-substrate recycling during transaminase-catalyzed kinetic resolutions, the 2-oxohexanoic acid / L-norleucine redox couple significantly outperforms the standard pyruvate / L-alanine system. Complete conversion using the 2-oxohexanoic acid system requires an hcLAAO4 concentration of only 34 μg/mL. In contrast, the pyruvate-based system requires 155 μg/mL of the oxidase to achieve the same complete conversion, representing a nearly 5-fold reduction in required enzyme loading when utilizing the 6-carbon substrate [1].
| Evidence Dimension | Required Oxidase Concentration for Complete Conversion |
| Target Compound Data | 2-Oxohexanoic acid / L-norleucine system: 34 μg/mL hcLAAO4 |
| Comparator Or Baseline | Pyruvate / L-alanine system: 155 μg/mL hcLAAO4 |
| Quantified Difference | 78% reduction in required enzyme loading (1/5th the concentration) |
| Conditions | hcLAAO4-coupled transaminase cascade for co-substrate recycling |
Selecting the 2-oxohexanoic acid system drastically reduces expensive enzyme loading requirements in industrial biocatalytic cascades, directly improving process profitability.
When evaluating substrates for recombinant branched-chain amino acid aminotransferases (BCATs), straight-chain 2-oxohexanoic acid provides a stable kinetic profile at higher concentrations compared to closely related branched-chain analogs. While branched oxoacids like 3-methyl-2-oxopentanoic acid and 3-methyl-2-oxobutanoic acid trigger pronounced substrate inhibition at concentrations above 0.2 mM and 2 mM respectively (dropping to 20-50% activity at 6 mM), straight-chain aliphatic keto acids like 2-oxohexanoic acid do not exhibit this severe low-concentration bottleneck, allowing for more robust assay design and higher substrate loading [1].
| Evidence Dimension | Onset of Substrate Inhibition |
| Target Compound Data | 2-Oxohexanoic acid: Stable kinetics at millimolar concentrations |
| Comparator Or Baseline | 3-methyl-2-oxopentanoic acid: Pronounced inhibition >0.2 mM |
| Quantified Difference | Order-of-magnitude higher tolerance before substrate inhibition onset |
| Conditions | Recombinant BCAT (TTX) continuous assay monitoring NADH oxidation |
Allows assay developers and process chemists to operate at higher substrate concentrations without triggering the severe enzymatic shutdown seen with branched-chain analogs.
Directly utilizing the absolute specificity of 2-oxohexanoic acid for LDH-C4 over ubiquitous LDH-1/5, this compound is the essential substrate for formulating spectrophotometric assays that quantify sperm concentration and spermatogenesis health in human seminal plasma [1].
Leveraging engineered omega-transaminases, 2-oxohexanoic acid is the obligate 6-carbon precursor for the high-yield (>99.1%), enantiopure (>99.9% ee) manufacturing of L-norleucine, a critical non-canonical amino acid used in advanced peptide therapeutics [2].
Employed as a redox couple with L-norleucine in L-amino acid oxidase (LAAO) cascades, 2-oxohexanoic acid allows process engineers to reduce costly oxidase enzyme loading by nearly 80% compared to traditional pyruvate-based recycling systems [3].
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